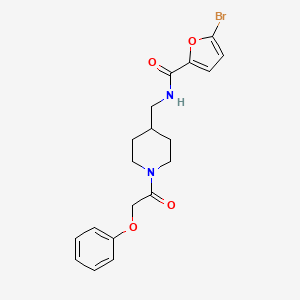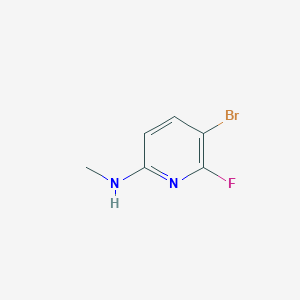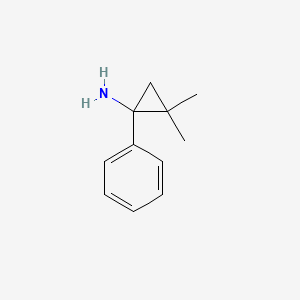
2,2-Dimethyl-1-phenylcyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Dimethyl-1-phenylcyclopropan-1-amine” is a chemical compound with the CAS Number: 109296-40-4 . It has a molecular weight of 161.25 and its IUPAC name is 2,2-dimethyl-1-phenylcyclopropanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 . This indicates that the compound has a cyclopropane ring with a phenyl group and an amine group attached to it.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 161.25 .科学的研究の応用
Macromolecular Adduct Formation and Metabolism
One study explored the formation and metabolism of heterocyclic amines, focusing on dietary sources from cooked meats and their potential carcinogenicity. This research could provide a context for understanding how cyclopropane derivatives might interact with DNA and proteins at a molecular level, highlighting the importance of studying such compounds for cancer research (Turteltaub et al., 1999).
Synthesis Methods for Allylic Amine and C-Cyclopropylalkylamine
Another study presented dimethylzinc-mediated additions of alkenylzirconocenes to aldimines as a novel methodology for synthesizing allylic amine and C-cyclopropylalkylamine, demonstrating the utility of cyclopropane derivatives in synthetic chemistry. This method highlights the potential of cyclopropane-based compounds in creating complex organic molecules (Wipf et al., 2003).
Supramolecular Organic Salts from 2-Aminoheterocyclic Compounds
Research into the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives led to the formation of supramolecular organic salts. This study underlines the significance of cyclopropane and similar amines in developing new materials with potential applications in nanotechnology and material science (Jin et al., 2011).
Carcinogenic Risk of Heterocyclic Amines
Investigations into the carcinogenic risks of heterocyclic amines in cooked foods provide insight into the environmental and dietary factors influencing cancer development. This area of research is crucial for understanding how cyclopropane derivatives might pose health risks when present in food, informing public health policies (Layton et al., 1995).
Organocatalytic Methodology for Nitrocyclopropane Synthesis
A study on the organocatalytic synthesis of nitrocyclopropanes showcases the innovative approaches to cyclopropane derivative synthesis. This research contributes to the field of organic chemistry by providing new methods for creating functionalized molecules with potential applications in drug development and material science (McCooey et al., 2006).
Safety and Hazards
作用機序
Target of Action
The primary target of 2,2-Dimethyl-1-phenylcyclopropan-1-amine is Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that belongs to the amine oxidase family and acts through a flavin adenine dinucleotide (FAD)-dependent manner . It plays an important role in regular physiological processes, such as cell proliferation, hematopoietic cell differentiation, chromosome segregation, and embryo formation .
Mode of Action
2,2-Dimethyl-1-phenylcyclopropan-1-amine interacts with LSD1 by irreversibly reacting with the LSD1 cofactor FAD . This interaction inhibits the activity of LSD1, thereby affecting the demethylation of mono- and dimethyl histone 3 lysine 4 (H3K4me1/2) as well as H3K9me1/2 .
Biochemical Pathways
The inhibition of LSD1 by 2,2-Dimethyl-1-phenylcyclopropan-1-amine affects various biochemical pathways. LSD1 selectively catalyzes the demethylation of H3K4me1/2 and H3K9me1/2 through interaction with the androgen receptor . It can also demethylate nonhistone substrates, such as p53, E2F1, STAT3, and DNA methyltransferases, thereby modulating their activity .
Pharmacokinetics
It is known that the compound has a molecular weight of 16125 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of LSD1 by 2,2-Dimethyl-1-phenylcyclopropan-1-amine results in changes at the molecular and cellular levels. By inhibiting LSD1, the compound can affect the differentiation, proliferation, migration, and invasion of tumor cells . This makes LSD1 a potential target for antitumor drug discovery .
Action Environment
The action, efficacy, and stability of 2,2-Dimethyl-1-phenylcyclopropan-1-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature is 4 degrees Celsius , suggesting that it may be sensitive to heat. Additionally, the compound is a liquid , which may affect its solubility and stability in different environments
特性
IUPAC Name |
2,2-dimethyl-1-phenylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSHOUUMXJSRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109296-40-4 |
Source


|
| Record name | 2,2-dimethyl-1-phenylcyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone](/img/structure/B2836185.png)
![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2836187.png)

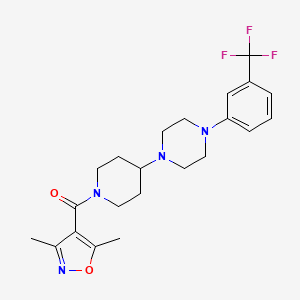
![N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836191.png)
![1-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2836192.png)
![4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2836193.png)
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide](/img/structure/B2836196.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)
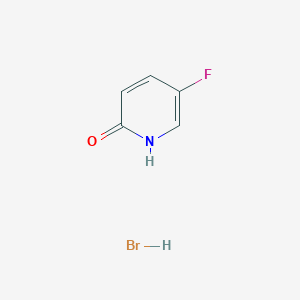
![6-(4-Methylphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2836201.png)
